

Spectroscopic Profile of 1,2,10-Decanetriol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2,10-Decanetriol**

Cat. No.: **B043568**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,2,10-decanetriol**, a triol of interest in various research and development applications. Due to the limited availability of experimentally derived public data, this document presents a combination of predicted spectroscopic values and established principles of spectroscopic analysis for the functional groups present in the molecule. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided, alongside graphical representations of the analytical workflows.

Physicochemical Properties

1,2,10-Decanetriol is a C10 tri-alcohol with the chemical formula $C_{10}H_{22}O_3$ and a molecular weight of 190.28 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) It exists as a white to almost white solid at room temperature. [\[2\]](#)

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₂ O ₃	[1] [2]
Molecular Weight	190.28 g/mol	[1] [2] [3]
IUPAC Name	decane-1,2,10-triol	[1]
CAS Number	91717-85-0	[4]
Appearance	White to Almost white powder to crystal	[2]
Monoisotopic Mass	190.15689456 Da	[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,2,10-decanetriol**. These values are derived from computational models and established spectroscopic principles and should be considered as a guide for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.64	m	1H	H-2
~3.60	t	2H	H-10
~3.41	dd	1H	H-1a
~3.35	dd	1H	H-1b
~1.58	m	2H	H-9
~1.20-1.45	m	12H	H-3 to H-8
-	s (broad)	3H	-OH

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (ppm)	Assignment
~74.5	C-2
~66.8	C-1
~62.9	C-10
~33.0	C-3
~32.8	C-8
~29.5	C-4, C-5, C-6, C-7
~25.8	C-9

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (H-bonded)
2960-2850	Strong	C-H stretch (alkane)
1470-1450	Medium	C-H bend (alkane)
1260-1050	Strong	C-O stretch (alcohol)

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
190	[M] ⁺ (Molecular ion, likely low abundance)
172	[M - H ₂ O] ⁺
154	[M - 2H ₂ O] ⁺
136	[M - 3H ₂ O] ⁺
45	[CH(OH)CH ₂ OH] ⁺ (α -cleavage)
31	[CH ₂ OH] ⁺

Experimental Protocols

The following sections detail standardized procedures for acquiring high-quality spectroscopic data for **1,2,10-decanetriol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of **1,2,10-decanetriol**.

Materials and Equipment:

- NMR Spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- **1,2,10-Decanetriol** sample
- Internal standard (e.g., Tetramethylsilane - TMS)
- Pipettes and vials

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **1,2,10-decanetriol** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3) containing 0.03% TMS.
 - Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters:

- Pulse angle: 30-45°
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters:
 - Pulse angle: 30-45°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024 or more, depending on sample concentration.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase the spectra to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate the peaks in the ^1H spectrum.
 - Perform peak picking to generate a list of chemical shifts for both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

- Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or ZnSe crystal)
- **1,2,10-Decanetriol** sample
- Spatula
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application:
 - Place a small amount of the solid **1,2,10-decanetriol** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
- Spectrum Acquisition:
 - Acquire the sample spectrum.
 - Typical parameters:
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}

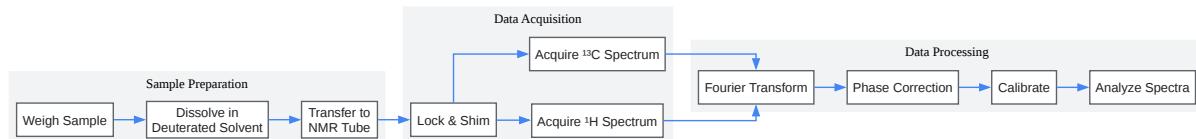
- Number of scans: 16-32
- Data Processing and Cleaning:
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - Perform baseline correction if necessary.
 - Label the significant peaks.
 - Clean the ATR crystal and press arm thoroughly with a suitable solvent and a lint-free wipe after analysis.

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining a mass spectrum of **1,2,10-decanetriol** using Electron Ionization (EI).

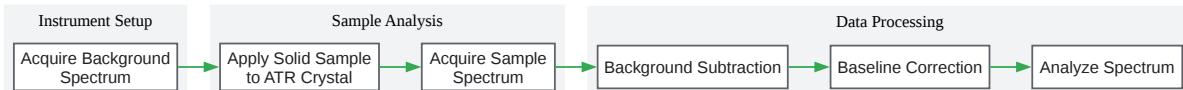
Materials and Equipment:

- Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.
- **1,2,10-Decanetriol** sample
- Suitable solvent for sample introduction (e.g., methanol, dichloromethane)
- Vials and syringes

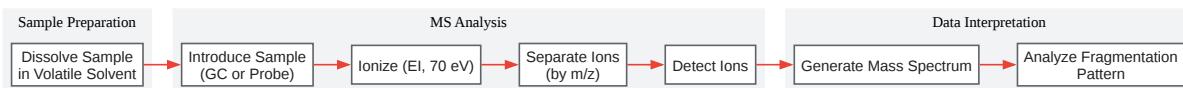

Procedure:

- Sample Preparation:
 - Dissolve a small amount of **1,2,10-decanetriol** in a volatile solvent to a concentration of approximately 1 mg/mL.
- Instrument Setup:
 - Tune the mass spectrometer according to the manufacturer's instructions.

- Set the ionization mode to Electron Ionization (EI).
- Set the electron energy to 70 eV.
- Sample Introduction:
 - GC-MS: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC. The GC will separate the components of the sample before they enter the mass spectrometer.
 - Direct Insertion Probe: Place a small amount of the sample onto the probe, evaporate the solvent, and insert the probe into the ion source.
- Data Acquisition:
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-250).
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$), if present.
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - Compare the obtained spectrum with spectral libraries or predicted fragmentation patterns.


Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.



[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopic Analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for IR Spectroscopic Analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,10-Decanetriol | C₁₀H₂₂O₃ | CID 2735912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,10-Decanetriol | CymitQuimica [cymitquimica.com]
- 3. 1,2,10-Decanetriol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,2,10-Decanetriol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043568#spectroscopic-data-nmr-ir-ms-of-1-2-10-decanetriol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com